N-Butyrylglycine-d2

Mass Spectrometry Stable Isotope Dilution Quantitative Bioanalysis

N-Butyrylglycine-d2 (CAS 1219799-10-6) is the deuterium-labeled analog of N-butyrylglycine, an endogenous acyl glycine metabolite formed via conjugation of butyric acid with glycine. The compound incorporates two deuterium atoms at the 2,2-position of the glycine moiety, yielding a molecular mass shift of +2 Da (MW 147.17) relative to the unlabeled analyte (MW 145.16), with isotopic enrichment specified at 98 atom % D.

Molecular Formula C6H11NO3
Molecular Weight 147.17 g/mol
CAS No. 1219799-10-6
Cat. No. B12349981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyrylglycine-d2
CAS1219799-10-6
Molecular FormulaC6H11NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCCC(=O)NCC(=O)O
InChIInChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i4D2
InChIKeyWPSSBBPLVMTKRN-APZFVMQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyrylglycine-d2 (CAS 1219799-10-6) Procurement Guide: Stable Isotope-Labeled Internal Standard for Quantitative Acylglycine Analysis


N-Butyrylglycine-d2 (CAS 1219799-10-6) is the deuterium-labeled analog of N-butyrylglycine, an endogenous acyl glycine metabolite formed via conjugation of butyric acid with glycine . The compound incorporates two deuterium atoms at the 2,2-position of the glycine moiety, yielding a molecular mass shift of +2 Da (MW 147.17) relative to the unlabeled analyte (MW 145.16), with isotopic enrichment specified at 98 atom % D . N-Butyrylglycine serves as a recognized biomarker for fatty acid oxidation disorders, particularly short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy . The deuterated form is manufactured for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays, enabling accurate quantification of endogenous N-butyrylglycine in complex biological matrices including urine and plasma .

N-Butyrylglycine-d2: Why Non-Isotopic or Alternative Internal Standards Compromise Quantification Accuracy


In quantitative LC-MS/MS and GC-MS analysis of N-butyrylglycine in biological specimens, substitution with unlabeled analytical standards or structurally dissimilar internal standards introduces quantifiable analytical error. Non-isotopic internal standards (e.g., structural analogs such as N-propionylglycine or N-isobutyrylglycine) fail to co-elute identically with the target analyte and exhibit differential ionization efficiency and extraction recovery, producing matrix effects that cannot be adequately compensated [1]. Deuterated acylglycine internal standards co-elute with their unlabeled counterparts while maintaining distinct MS/MS transitions, enabling stable isotope dilution analysis (SIDA) that corrects for sample preparation variability, ion suppression, and instrument drift . In validated clinical methods, the use of deuterated internal standards for acylglycine quantification has achieved mean recoveries ranging from 90.2% to 109.3% with within-run and between-run imprecision coefficients of variation (CV) below 10% [2]. The absence of such an isotopically matched internal standard precludes achieving this level of analytical rigor and introduces quantification bias that compromises diagnostic interpretation in inherited metabolic disease testing [3].

N-Butyrylglycine-d2 Technical Selection Evidence: Quantitative Differentiation from Unlabeled and Alternative Internal Standards


N-Butyrylglycine-d2 vs. Unlabeled N-Butyrylglycine: Differential MS/MS Detection Enables Stable Isotope Dilution Quantification

N-Butyrylglycine-d2 provides a distinct +2 Da mass shift relative to endogenous N-butyrylglycine, enabling chromatographic co-elution with complete mass spectrometric discrimination via multiple reaction monitoring (MRM) transitions . This mass difference allows the deuterated internal standard to serve as the reference signal against which the analyte peak area ratio is measured, correcting for injection-to-injection variability, extraction recovery losses, and matrix-induced ion suppression that would otherwise introduce quantification bias [1].

Mass Spectrometry Stable Isotope Dilution Quantitative Bioanalysis

Deuterated Internal Standard vs. Non-Isotopic Internal Standard: Matrix Effect Compensation in Acylglycine Quantification

In validated LC-MS/MS methods for urinary acylglycine quantification, the use of deuterated internal standards achieves mean analyte recoveries between 90.2% and 109.3%, with within-run and between-run imprecision expressed as coefficients of variation (CV) below 10% [1]. This analytical performance is attributable to the near-identical physicochemical behavior of the deuterated internal standard and its unlabeled counterpart throughout sample preparation, chromatographic separation, and electrospray ionization [2]. Non-isotopic internal standards cannot replicate this co-elution behavior and are subject to differential matrix effects that produce variable and unpredictable quantification bias.

Matrix Effect Ion Suppression Analytical Validation

N-Butyrylglycine-d2 vs. Structural Analogs: Diagnostic Specificity for Isomeric Acylglycine Discrimination

N-Butyrylglycine (C4 acyl chain) must be chromatographically resolved from its constitutional isomer, isobutyrylglycine, as these analytes produce identical precursor-to-product ion transitions (m/z 146 → 74) in MS/MS analysis and are differentially elevated in distinct metabolic disorders [1]. Clinical methods employing deuterated internal standards, including N-butyrylglycine-d2, enable accurate quantification of both isomers following chromatographic separation, with established reference intervals distinguishing normal from pathological excretion [2]. The deuterated internal standard corrects for matrix effects without interfering with the chromatographic resolution required for isomer discrimination, a capability not afforded by non-isotopic or single-isomer internal standards.

Isomer Discrimination Inborn Errors of Metabolism Clinical Diagnostics

Deuterium Label Position (2,2-d2) vs. Alternative Labeling Strategies: Isotopic Purity and Quantitative Interference Considerations

N-Butyrylglycine-d2 is labeled specifically at the 2,2-position of the glycine moiety, providing a +2 Da mass shift with isotopic enrichment specified at 98 atom % D . In contrast, N-butyrylglycine-d7 incorporates seven deuterium atoms across the molecule, yielding a +7 Da mass shift (MW 152.2 g/mol) . The selection between d2 and d7 labeling strategies involves trade-offs: the d2 labeling provides sufficient mass separation for MS/MS discrimination while minimizing potential chromatographic retention time shifts that can occur with higher degrees of deuteration due to altered hydrophobicity [1]. The 98 atom % D enrichment specification for N-butyrylglycine-d2 ensures that cross-talk between the internal standard channel and the analyte channel (from naturally occurring 13C isotopes of the unlabeled species) remains within analytically acceptable limits.

Isotopic Interference Method Development Internal Standard Selection

N-Butyrylglycine-d2 (CAS 1219799-10-6) Validated Application Scenarios: From Clinical Diagnostics to Metabolomics


Clinical Diagnostic Testing for Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

N-Butyrylglycine-d2 is utilized as the deuterated internal standard in validated LC-MS/MS and GC-MS assays for quantifying urinary N-butyrylglycine in patients suspected of SCAD deficiency and ethylmalonic encephalopathy [1]. Clinical reference laboratories have established normal reference intervals for N-butyrylglycine (≤2.50 mg/g creatinine) using stable isotope dilution methods that employ deuterated internal standards [2]. Elevated urinary N-butyrylglycine serves as a diagnostic biomarker for these inborn errors of metabolism, and accurate quantification is essential for differentiating pathological from physiological excretion .

Quantitative Metabolomics and Biomarker Discovery Studies

In untargeted and targeted metabolomics workflows, N-Butyrylglycine-d2 serves as an internal standard for absolute quantification of endogenous N-butyrylglycine across large sample cohorts [1]. The deuterated internal standard enables correction for batch-to-batch instrument variability and matrix effects in complex biological matrices including urine, plasma, and tissue homogenates. Methods employing stable isotope-labeled internal standards for acylglycine quantification have been validated with recoveries of 90.2–109.3% and CVs below 10%, demonstrating fitness-for-purpose in high-throughput metabolomics studies [2].

Bioanalytical Method Development and Validation for Pharmaceutical Research

Pharmaceutical and contract research organizations (CROs) utilize N-Butyrylglycine-d2 as part of acylglycine internal standard panels during LC-MS/MS method development and validation for preclinical and clinical studies [1]. The compound's 98 atom % D isotopic enrichment and defined mass shift (+2 Da) enable robust multiple reaction monitoring (MRM) method development with minimal cross-talk between analyte and internal standard channels [2]. The use of deuterated internal standards is a regulatory expectation for bioanalytical method validation under FDA and EMA guidance, making procurement of N-Butyrylglycine-d2 a prerequisite for studies requiring quantification of this acylglycine species.

Inborn Error of Metabolism Panel Testing in Reference Laboratories

Clinical reference laboratories offering comprehensive acylglycine panels for the differential diagnosis of organic acidemias and mitochondrial fatty acid β-oxidation defects incorporate N-Butyrylglycine-d2 as the matched internal standard for the N-butyrylglycine channel [1]. These panels typically include n-acetylglycine, n-propionylglycine, isobutyrylglycine, n-butyrylglycine, and related species, each quantified using a corresponding deuterated internal standard to achieve isomer discrimination and accurate quantification across the panel [2]. Laboratories performing these assays require a reliable supply of N-Butyrylglycine-d2 meeting isotopic enrichment specifications (98 atom % D) for consistent method performance.

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